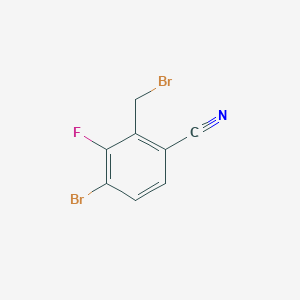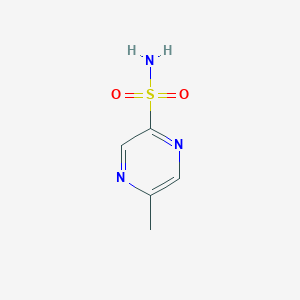![molecular formula C13H9NOS B15203923 [4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H9NOS . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a formyl group and a phenylacetonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Formyl-2-thienyl)phenyl]acetonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(5-Formyl-2-thienyl)phenyl]acetonitrile can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like reflux in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [4-(5-Formyl-2-thienyl)phenyl]acetonitrile serves as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems .
Industry: In the field of materials science, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which [4-(5-Formyl-2-thienyl)phenyl]acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Thiophene: A sulfur-containing heterocycle that serves as the core structure for [4-(5-Formyl-2-thienyl)phenyl]acetonitrile.
Phenylacetonitrile: A compound with a similar phenylacetonitrile moiety but lacking the thiophene ring.
Formylthiophene: A derivative of thiophene with a formyl group, similar to the formyl group in this compound.
Uniqueness: The uniqueness of this compound lies in its combination of the thiophene ring, formyl group, and phenylacetonitrile moiety. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C13H9NOS |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
2-[4-(5-formylthiophen-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NOS/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
Clave InChI |
WZRYAQACBOCUAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)

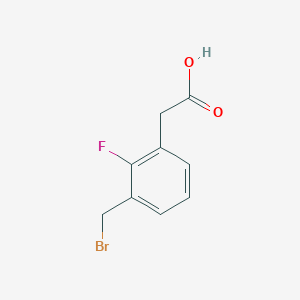



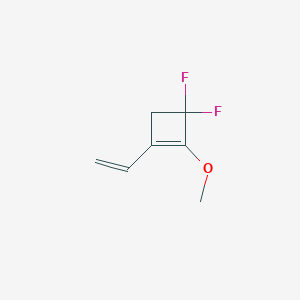
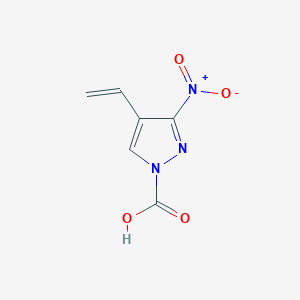
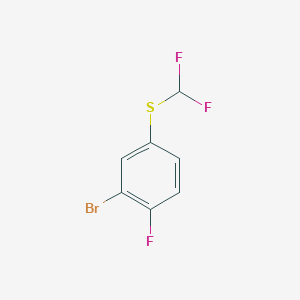
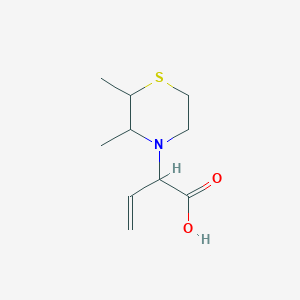
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)

